molecular formula C10H12BrNO2 B11745300 5-Bromo-2-methyl-L-phenylalanine

5-Bromo-2-methyl-L-phenylalanine

Cat. No.: B11745300
M. Wt: 258.11 g/mol
InChI Key: BCAFLSOPSHVVMA-VIFPVBQESA-N
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Description

5-Bromo-2-methyl-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring. This compound has the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-L-phenylalanine typically involves the bromination of 2-methyl-L-phenylalanine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-L-phenylalanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. This can lead to modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-L-phenylalanine is unique due to the presence of both bromine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications can enhance its utility in specific applications, such as targeted drug design and biochemical studies .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(2S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

BCAFLSOPSHVVMA-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(C(=O)O)N

Origin of Product

United States

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